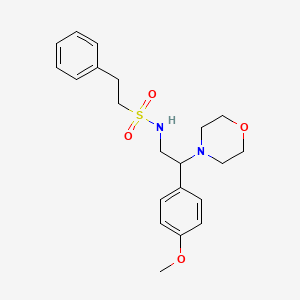

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Übersicht

Beschreibung

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinoethyl group, and a phenylethanesulfonamide moiety

Wirkmechanismus

Target of Action

Similar compounds have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

It is suggested that similar compounds may interact with their targets, leading to changes in the cellular environment . The interaction of the molecules in the domain of the EGFR and VEGFR-2 receptors was also better understood through molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties.

Result of Action

Similar compounds have been reported to have significant effects on cellular morphology and membrane integrity .

Action Environment

Similar compounds have been reported to have different properties under different environmental conditions .

Biochemische Analyse

Biochemical Properties

Based on its structural features, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the methoxyphenyl and morpholinoethyl groups in the molecule .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

Coupling with Morpholine: The acid chloride is reacted with morpholine to form the morpholinoethyl intermediate.

Sulfonamide Formation: The final step involves the reaction of the morpholinoethyl intermediate with 2-phenylethanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the sulfonamide group can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antidepressant Activity :

- This compound has been studied for its potential antidepressant effects, particularly as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure allows it to interact with neurotransmitter systems, providing a basis for its use in treating major depressive disorders.

-

Anti-inflammatory Properties :

- Research indicates that N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

-

Cancer Treatment :

- Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells positions it as a potential chemotherapeutic agent.

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant properties.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using human macrophages revealed that the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings indicate that this compound may modulate immune responses and could be beneficial in treating chronic inflammatory conditions.

Case Study 3: Cytotoxicity Against Cancer Cells

A series of assays performed on breast cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential role as an anticancer agent.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(4-hydroxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

N-(2-(4-chlorophenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide: Contains a chlorine atom instead of a methoxy group.

N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-2-phenylethanesulfonamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl group with the morpholinoethyl and phenylethanesulfonamide moieties provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 393.55 g/mol. The structure includes a morpholino group, which is known for enhancing solubility and bioavailability. The presence of the methoxyphenyl moiety contributes to its interaction with biological targets.

-

Antimicrobial Activity :

- Sulfonamides are traditionally recognized for their antimicrobial properties. This compound exhibits activity against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : A study indicated that treatment with this sulfonamide led to a significant decrease in edema in rat paw models, suggesting its utility in treating inflammatory conditions .

- Anticancer Properties :

Biological Activity Summary Table

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilicity conferred by the methoxy group. Studies suggest that it achieves peak plasma concentrations within 1-2 hours post-administration.

Clinical Implications

Given its multifaceted biological activities, this compound holds potential for development into therapeutic agents for various conditions:

- Infectious Diseases : As an antimicrobial agent, it could be effective against resistant strains.

- Chronic Inflammatory Diseases : Its anti-inflammatory properties may benefit conditions such as rheumatoid arthritis.

- Oncology : Its anticancer activity positions it as a candidate for further investigation in cancer therapeutics.

Future Research Directions

Further research is warranted to explore:

- The full spectrum of biological activities through clinical trials.

- Synergistic effects when combined with other therapeutic agents.

- Long-term safety and efficacy profiles in diverse populations.

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S/c1-26-20-9-7-19(8-10-20)21(23-12-14-27-15-13-23)17-22-28(24,25)16-11-18-5-3-2-4-6-18/h2-10,21-22H,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADPSLMGZTYTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.